Cas no 861208-51-7 (N-(3-Chloro-2,4-difluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxamide)

N-(3-Chloro-2,4-difluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxamide structure
861208-51-7 structure
Product Name:N-(3-Chloro-2,4-difluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxamide
CAS No:861208-51-7
MF:C12H8ClF2N3O3
MW:315.660028457642
CID:5702097
PubChem ID:1471115
Update Time:2024-03-01

N-(3-Chloro-2,4-difluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-chloro-2,4-difluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxamide
    • 4-Pyrimidinecarboxamide, N-(3-chloro-2,4-difluorophenyl)-1,2-dihydro-6-hydroxy-1-methyl-2-oxo-
    • N-(3-Chloro-2,4-difluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxamide
    • Inchi: 1S/C12H8ClF2N3O3/c1-18-8(19)4-7(17-12(18)21)11(20)16-6-3-2-5(14)9(13)10(6)15/h2-4,19H,1H3,(H,16,20)
    • InChI Key: UYOCOZNOSIQUDS-UHFFFAOYSA-N
    • SMILES: C1(=O)N(C)C(O)=CC(C(NC2=CC=C(F)C(Cl)=C2F)=O)=N1

Computed Properties

  • Exact Mass: 315.0222251g/mol
  • Monoisotopic Mass: 315.0222251g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 514
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 78.5Ų

Experimental Properties

  • Density: 1.61±0.1 g/cm3(Predicted)
  • pka: 7.85±0.70(Predicted)

N-(3-Chloro-2,4-difluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxamide Related Literature

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